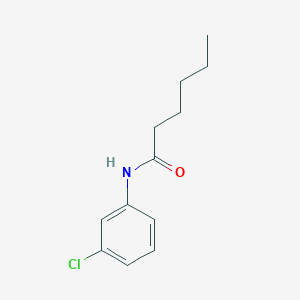

N-(3-chlorophenyl)hexanamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16ClNO |

|---|---|

Molecular Weight |

225.71 g/mol |

IUPAC Name |

N-(3-chlorophenyl)hexanamide |

InChI |

InChI=1S/C12H16ClNO/c1-2-3-4-8-12(15)14-11-7-5-6-10(13)9-11/h5-7,9H,2-4,8H2,1H3,(H,14,15) |

InChI Key |

BAUYPJBSRHYPFK-UHFFFAOYSA-N |

SMILES |

CCCCCC(=O)NC1=CC(=CC=C1)Cl |

Canonical SMILES |

CCCCCC(=O)NC1=CC(=CC=C1)Cl |

Origin of Product |

United States |

Synthetic Methodologies for N 3 Chlorophenyl Hexanamide

Established Synthetic Pathways for N-Substituted Hexanamides

The formation of the amide linkage in N-(3-chlorophenyl)hexanamide typically involves the reaction of a hexanoic acid derivative with 3-chloroaniline (B41212). This transformation can be achieved through several well-established conventional strategies.

Conventional Amide Bond Formation Strategies

The most common and direct method for the synthesis of N-aryl amides is the acylation of an aniline (B41778) with a carboxylic acid or its activated derivatives. In the case of this compound, this involves the reaction of 3-chloroaniline with hexanoic acid or, more commonly, a more reactive derivative such as hexanoyl chloride or hexanoic anhydride (B1165640).

The reaction between an acyl chloride and an amine is typically rapid and exothermic, often requiring a base to neutralize the hydrochloric acid byproduct. Common bases used for this purpose include pyridine (B92270) or triethylamine. For instance, the synthesis of N-(3-chlorophenyl)succinamic acid, a structurally related compound, has been reported via the reaction of 3-chloroaniline with succinic anhydride, illustrating a similar acylation approach. jocpr.com

Alternatively, carboxylic acids can be coupled directly with amines using a variety of coupling reagents. These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine. Widely used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve yields.

A general representation of these conventional synthetic routes is depicted below:

Route A: From Acyl Chloride

Route B: From Carboxylic Acid using a Coupling Agent

Optimization of Reaction Conditions and Reagent Selection

The efficiency of these conventional methods is highly dependent on the reaction conditions and the choice of reagents. Key parameters that are often optimized to maximize yield and purity include the solvent, temperature, reaction time, and the specific coupling agent and base used.

For the acylation with hexanoyl chloride, the choice of solvent is crucial. Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or diethyl ether are commonly employed to avoid unwanted side reactions with the solvent. The reaction is often carried out at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and minimize the formation of byproducts. The selection of the base is also important; sterically hindered non-nucleophilic bases are often preferred to avoid competition with the amine nucleophile.

In direct coupling reactions between hexanoic acid and 3-chloroaniline, the selection of the coupling reagent and any additives can significantly impact the outcome. For instance, the use of EDC in combination with HOAt has been shown to be effective for a wide range of amide bond formations. The optimization of these conditions is often achieved through systematic screening of different reagents and reaction parameters, as illustrated in the following interactive data table which showcases typical optimization results for a generic N-aryl amide synthesis.

Interactive Data Table: Optimization of N-Aryl Amide Synthesis

| Entry | Coupling Reagent | Additive | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | DCC | - | - | DCM | 25 | 12 | 65 |

| 2 | EDC | HOBt | DIPEA | DMF | 25 | 12 | 85 |

| 3 | HATU | - | DIPEA | DMF | 25 | 6 | 92 |

| 4 | T3P | - | Pyridine | EtOAc | 50 | 8 | 88 |

Novel and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Exploration of Catalyst Systems and Solvent-Free Reactions

One of the key areas of green chemistry is the development of catalytic methods for amide bond formation that avoid the use of stoichiometric activating agents, which generate significant amounts of waste. Various catalysts, including those based on boron, titanium, and zirconium, have been investigated for the direct amidation of carboxylic acids with amines. These catalytic reactions often require elevated temperatures to drive off the water byproduct.

A particularly attractive green approach is the use of solvent-free reaction conditions. rsc.orgresearchgate.net Eliminating the solvent reduces waste, simplifies purification, and can sometimes lead to faster reaction rates. For the synthesis of this compound, a solvent-free approach could involve heating a mixture of hexanoic acid and 3-chloroaniline, potentially with a catalyst. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for conducting solvent-free reactions. nih.govresearchgate.netbiotage.co.jp Microwave irradiation can lead to rapid and uniform heating, often resulting in significantly reduced reaction times and improved yields compared to conventional heating methods.

A study on the synthesis of N-aryl amides from phenyl esters and aryl amines demonstrated the feasibility of a transition metal- and solvent-free approach using sodium hydride as a base, achieving high yields. rsc.org While this specific example does not use a carboxylic acid directly, it highlights the potential for developing catalyst- and solvent-free methods for the synthesis of this compound.

Atom Economy and Sustainability in Synthetic Route Design

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. Reactions with high atom economy are more sustainable as they generate less waste.

Conventional amide synthesis using coupling reagents often suffers from poor atom economy due to the large molecular weight of the reagents, which are not incorporated into the final product. In contrast, the direct thermal or catalytic amidation of a carboxylic acid with an amine, where water is the only byproduct, has a much higher atom economy.

The design of a sustainable synthetic route for this compound would therefore prioritize methods with high atom economy. The following table provides a comparative analysis of the atom economy for different synthetic approaches to this compound.

Interactive Data Table: Atom Economy of Different Synthetic Routes

| Synthetic Route | Reactants | Byproducts | Atom Economy (%) |

| From Hexanoyl Chloride | Hexanoyl chloride, 3-Chloroaniline, Triethylamine | Triethylammonium chloride | ~50% |

| From Hexanoic Acid with EDC | Hexanoic acid, 3-Chloroaniline, EDC | EDC-urea byproduct, Water | ~40% |

| Direct Catalytic Amidation | Hexanoic acid, 3-Chloroaniline | Water | ~92% |

Derivatization Strategies for this compound Analogue Synthesis

The synthesis of analogues of this compound can be a valuable tool for exploring structure-activity relationships in various applications. Derivatization can be achieved by modifying either the hexanamide (B146200) chain or the 3-chlorophenyl ring.

Modifications to the hexanamide chain can be introduced by starting with different carboxylic acids. For example, using substituted hexanoic acids or other aliphatic or aromatic carboxylic acids would lead to a variety of N-(3-chlorophenyl)amide analogues.

Functionalization of the 3-chlorophenyl ring can be more challenging once the amide is formed. However, starting from differently substituted anilines allows for the synthesis of a wide range of analogues. For instance, using anilines with different halogen substituents, or with electron-donating or electron-withdrawing groups, can provide insights into the electronic requirements for a particular biological activity.

Furthermore, the amide nitrogen itself can be a point of derivatization. While N-alkylation of amides can be difficult, it is possible under certain conditions, leading to N,N-disubstituted amides. A more common approach to introduce diversity at this position would be to start with a secondary amine, N-alkyl-3-chloroaniline, if available.

The synthesis of a library of this compound analogues allows for a systematic investigation of how structural changes affect the compound's properties, which is a crucial step in the development of new functional molecules.

Modifications on the Hexanamide Chain

Modifications to the hexanamide chain of this compound can be achieved by employing different carboxylic acid derivatives in the amidation reaction with 3-chloroaniline. A common approach involves the use of dicarboxylic acids or their anhydrides to introduce a second functional group at the terminus of the acyl chain.

One illustrative example of this strategy is the synthesis of N-(3-chlorophenyl)succinamic acid. In this synthesis, 3-chloroaniline is treated with succinic anhydride. The reaction proceeds by the nucleophilic attack of the amino group of 3-chloroaniline on one of the carbonyl carbons of the succinic anhydride, leading to the opening of the anhydride ring and the formation of the corresponding amic acid. This method provides a straightforward route to introduce a carboxylic acid functionality at the end of a four-carbon chain attached to the N-(3-chlorophenyl)amido group.

Table 1: Synthesis of N-(3-chlorophenyl)succinamic acid

| Reactant 1 | Reactant 2 | Product | Description |

| 3-Chloroaniline | Succinic anhydride | N-(3-chlorophenyl)succinamic acid | This reaction exemplifies the modification of the acyl chain by using a cyclic anhydride to introduce a terminal carboxylic acid group. |

This methodology can be extended to other dicarboxylic anhydrides or diacyl chlorides to vary the length and functionality of the chain attached to the N-(3-chlorophenyl)amido core. For instance, the use of adipoyl chloride would yield the corresponding N,N'-bis(3-chlorophenyl)adipamide, demonstrating the ability to create dimeric structures.

Substitutions on the Chlorophenyl Moiety

Introducing substituents on the chlorophenyl ring of this compound is typically accomplished by starting with an appropriately substituted aniline precursor. The fundamental reaction for forming the amide bond is the acylation of the aniline derivative with hexanoyl chloride or hexanoic anhydride.

The general synthetic route involves the reaction of a substituted 3-chloroaniline with a hexanoylating agent. The nature and position of the substituents on the phenyl ring will influence the reactivity of the aniline and the properties of the final product. For example, the synthesis of N-(3-amino-4-chlorophenyl)hexanamide would start from 3-amino-4-chloroaniline.

Table 2: Examples of Synthesized N-(substituted chlorophenyl)hexanamide Analogs

| Starting Aniline | Acylating Agent | Product |

| 3-Amino-4-chloroaniline | Hexanoyl chloride | N-(3-Amino-4-chlorophenyl)hexanamide |

| 3,4-Dichloroaniline | Hexanoyl chloride | N-(3,4-Dichlorophenyl)hexanamide |

| 3-Chloro-4-methylaniline | Hexanoyl chloride | N-(3-Chloro-4-methylphenyl)hexanamide |

The reaction conditions for these syntheses generally involve the use of a base to neutralize the hydrogen chloride byproduct formed during the acylation with an acyl chloride. The choice of solvent and reaction temperature can be optimized to achieve high yields and purity of the desired N-(substituted chlorophenyl)hexanamide.

Multi-component Reactions Incorporating the this compound Core

Multi-component reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules like this compound derivatives in a single step from three or more starting materials. The Ugi and Passerini reactions are prominent examples of MCRs that can be adapted for the synthesis of α-aminoacyl amides and α-acyloxy amides, respectively. These reactions provide a platform to introduce diversity at multiple positions of the target molecule.

Ugi Four-Component Reaction (U-4CR):

The Ugi reaction involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide. To synthesize a derivative of this compound using the Ugi reaction, 3-chloroaniline can be used as the amine component and hexanoic acid as the carboxylic acid component. The other two components, an aldehyde (or ketone) and an isocyanide, can be varied to introduce diversity. The general structure of the product is an α-acetamido carboxamide.

Table 3: Proposed Ugi Reaction for the Synthesis of this compound Derivatives

| Aldehyde/Ketone | Amine | Carboxylic Acid | Isocyanide | Potential Product |

| Formaldehyde | 3-Chloroaniline | Hexanoic acid | tert-Butyl isocyanide | 2-(tert-Butylamino)-N-(3-chlorophenyl)-2-oxoethyl hexanoate |

| Acetaldehyde | 3-Chloroaniline | Hexanoic acid | Cyclohexyl isocyanide | N-(1-(Cyclohexylamino)-1-oxopropan-2-yl)-N-(3-chlorophenyl)hexanamide |

| Acetone | 3-Chloroaniline | Hexanoic acid | Benzyl isocyanide | N-(1-(Benzylamino)-2-methyl-1-oxopropan-2-yl)-N-(3-chlorophenyl)hexanamide |

Passerini Three-Component Reaction:

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy carboxamide. While this reaction does not directly incorporate an amine to form the N-aryl amide bond in one step, it can be used to synthesize precursors that can be subsequently converted to the desired this compound derivatives. For instance, a Passerini product could be synthesized and then undergo further reactions to introduce the 3-chloroanilino group.

A hypothetical two-step approach could involve a Passerini reaction to form an α-acyloxy amide, followed by aminolysis or other transformations to introduce the N-(3-chlorophenyl) moiety.

Table 4: Proposed Passerini Reaction for Synthesis of Precursors

| Carbonyl Compound | Carboxylic Acid | Isocyanide | Passerini Product (α-acyloxy amide) |

| Hexanal | Acetic acid | tert-Butyl isocyanide | 1-(tert-Butylamino)-1-oxoheptan-2-yl acetate |

| Butyraldehyde | Hexanoic acid | Cyclohexyl isocyanide | 1-(Cyclohexylamino)-1-oxopentan-2-yl hexanoate |

These MCR approaches offer a high degree of molecular diversity and complexity from simple and readily available starting materials, making them powerful tools in the synthesis of libraries of this compound analogs for various research applications.

Advanced Spectroscopic Characterization and Structural Elucidation of N 3 Chlorophenyl Hexanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone of chemical analysis, offering detailed information about the atomic arrangement within a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a precise picture of the chemical structure, connectivity, and environment of the atoms can be constructed.

Proton (¹H) NMR Analysis for Structural Confirmation

Proton NMR (¹H NMR) spectroscopy provides data on the chemical environment, number, and neighboring arrangement of protons in a molecule. The spectrum of N-(3-chlorophenyl)hexanamide displays characteristic signals that confirm the presence of both the 3-chlorophenyl group and the hexanamide (B146200) chain.

The aromatic region shows a distinct pattern corresponding to the four protons on the substituted benzene (B151609) ring. A singlet-like signal for the proton at the C2 position (H-2'), appearing at the most downfield chemical shift in the aromatic region, is indicative of its unique position between the chlorine and amide-substituted carbons. The remaining aromatic protons (H-4', H-5', H-6') produce a complex multiplet. The amide proton (NH) typically appears as a broad singlet.

The aliphatic hexanoyl portion of the molecule is confirmed by signals corresponding to the five sets of methylene (B1212753) protons and the terminal methyl group. The α-methylene protons (H-2), adjacent to the carbonyl group, are shifted downfield relative to the other methylene groups. The subsequent methylene groups (H-3, H-4, H-5) show characteristic overlapping multiplets, while the terminal methyl protons (H-6) appear as a triplet at the most upfield position.

A study reporting the synthesis of this compound confirmed its structure using methods including ¹H NMR. oup.com The detailed assignments are presented in the table below.

Interactive Data Table: ¹H NMR Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| NH | ~7.8-8.2 | br s | - | 1H | Amide Proton |

| H-2' | ~7.70 | t | ~2.0 | 1H | Aromatic Proton |

| H-4' | ~7.40 | ddd | ~8.0, 2.0, 1.0 | 1H | Aromatic Proton |

| H-6' | ~7.23 | t | ~8.0 | 1H | Aromatic Proton |

| H-5' | ~7.05 | ddd | ~8.0, 2.0, 1.0 | 1H | Aromatic Proton |

| H-2 | ~2.35 | t | ~7.5 | 2H | α-CH₂ |

| H-3 | ~1.70 | p | ~7.5 | 2H | β-CH₂ |

| H-4, H-5 | ~1.35 | m | - | 4H | γ, δ-CH₂ |

| H-6 | ~0.92 | t | ~7.0 | 3H | Terminal CH₃ |

Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration. Multiplicity: s = singlet, d = doublet, t = triplet, p = pentet, m = multiplet, br = broad.

Carbon-13 (¹³C) NMR for Carbon Skeleton Assignment

Complementing the ¹H NMR data, Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon backbone of the molecule. Each unique carbon atom produces a distinct signal, allowing for the complete assignment of the carbon skeleton.

For this compound, the spectrum is expected to show 12 distinct signals, corresponding to the 12 unique carbon atoms. The carbonyl carbon (C-1) of the amide group is the most deshielded, appearing at the lowest field (~172 ppm). The aromatic carbons appear in the typical range of ~118-140 ppm. The carbon atom bonded to chlorine (C-3') is readily identified, as is the carbon bonded to the amide nitrogen (C-1'). The remaining two aromatic carbons (C-2', C-4', C-5', C-6') can be assigned based on their chemical shifts and substitution effects. The six carbons of the hexanoyl chain are observed in the aliphatic region (~14-40 ppm). Spectroscopic data for the structural characterization of this compound has been reported in scientific literature. oup.comishs.org

Interactive Data Table: ¹³C NMR Data for this compound

| Position | Chemical Shift (δ, ppm) | Assignment |

| C-1 | ~171.8 | Carbonyl Carbon (C=O) |

| C-1' | ~139.5 | Aromatic C-N |

| C-3' | ~134.5 | Aromatic C-Cl |

| C-5' | ~129.9 | Aromatic C-H |

| C-4' | ~124.2 | Aromatic C-H |

| C-2' | ~120.0 | Aromatic C-H |

| C-6' | ~118.5 | Aromatic C-H |

| C-2 | ~38.8 | α-CH₂ |

| C-4 | ~31.3 | γ-CH₂ |

| C-3 | ~25.3 | β-CH₂ |

| C-5 | ~22.4 | δ-CH₂ |

| C-6 | ~13.9 | Terminal CH₃ |

Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration.

Two-Dimensional NMR Techniques for Connectivity Mapping

While 1D NMR spectra provide essential data, two-dimensional (2D) NMR experiments are often employed to unambiguously establish atomic connectivity. mdpi.com Techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly valuable.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show cross-peaks connecting adjacent protons in the aliphatic chain (e.g., H-2 with H-3, H-3 with H-4, etc.), confirming the sequence of the hexanoyl group. It would also show correlations between coupled protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to. An HSQC spectrum would show a cross-peak for each C-H bond, allowing for the definitive assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

These 2D methods resolve any ambiguities from overlapping signals in 1D spectra and provide conclusive evidence for the proposed structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to within 0.001 mass units). This precision allows for the determination of the exact elemental composition of the molecule. For this compound, the molecular formula is C₁₂H₁₆ClNO. HRMS would provide an experimental mass that corresponds uniquely to this formula, distinguishing it from other possible combinations of atoms that might have the same nominal mass. This confirmation of the molecular formula is a critical step in structural elucidation.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Mass spectrometry, particularly using electron ionization (EI), causes molecules to fragment in predictable ways based on their structure. The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion and various fragment ions. The National Institute of Standards and Technology (NIST) provides a reference mass spectrum for this compound. rsc.org

The mass spectrum shows a molecular ion peak [M]⁺ at m/z 225, consistent with the compound's molecular weight. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic [M+2]⁺ peak is observed at m/z 227 with about one-third the intensity of the molecular ion peak.

The fragmentation pattern is dominated by cleavage of the amide bond, which is the most labile site. Key fragmentation pathways include:

Alpha-cleavage: Scission of the bond between the carbonyl carbon and the α-carbon, or the bond between the carbonyl carbon and the nitrogen.

McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds with a sufficiently long alkyl chain, involving the transfer of a γ-hydrogen to the carbonyl oxygen, leading to the elimination of a neutral alkene.

The major observed fragments provide clear structural evidence.

Interactive Data Table: Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 225/227 | [C₁₂H₁₆ClNO]⁺ | Molecular Ion ([M]⁺) |

| 127/129 | [C₆H₆ClN]⁺ | 3-chloroaniline (B41212) radical cation, from cleavage of the amide C-N bond. |

| 112/114 | [C₆H₅Cl]⁺ | Chlorobenzene radical cation, from loss of the amide group. |

| 99 | [C₅H₉CO]⁺ | Hexanoyl cation, from cleavage of the amide C-N bond. |

| 86 | [C₅H₁₀O]⁺ | Result of McLafferty rearrangement (loss of C₇H₆ClN). |

| 57 | [C₄H₉]⁺ | Butyl cation, from fragmentation of the alkyl chain. |

Source: Based on data from NIST Mass Spectrometry Data Center. rsc.orgwhitman.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. libretexts.org By measuring the absorption of infrared radiation by the sample, an IR spectrum is generated, which displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. libretexts.org The analysis of the IR spectrum of this compound allows for the unequivocal identification of its key functional moieties.

The IR spectrum of an amide, such as this compound, is characterized by several distinct absorption bands. The N-H stretching vibration of the secondary amide group typically appears in the region of 3400–3250 cm⁻¹. orgchemboulder.com Another prominent feature is the C=O stretching vibration, known as the Amide I band, which is expected to be observed in the range of 1680–1630 cm⁻¹. Furthermore, the N-H bending vibration, or Amide II band, is usually found between 1550 and 1510 cm⁻¹.

For this compound, the presence of the aromatic ring and the alkyl chain also gives rise to characteristic IR absorptions. The C-H stretching vibrations of the aromatic ring are anticipated at wavenumbers slightly above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations from the hexyl group are expected just below 3000 cm⁻¹. vscht.czlibretexts.org The C-Cl stretching vibration of the chlorophenyl group typically appears in the fingerprint region, generally between 800 and 600 cm⁻¹.

A detailed assignment of the principal infrared absorption bands for this compound is presented in the interactive data table below, based on established correlation charts and spectral data for similar compounds. uniovi.esrsc.orgresearchgate.netrsc.org

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~3300 | Strong, Sharp | N-H Stretch | Secondary Amide |

| 3100-3000 | Medium | Aromatic C-H Stretch | Phenyl Ring |

| 2955-2850 | Strong | Aliphatic C-H Stretch | Hexyl Chain |

| ~1670 | Strong | C=O Stretch (Amide I) | Amide |

| ~1540 | Medium | N-H Bend (Amide II) | Amide |

| 1600-1450 | Medium to Weak | C=C Ring Stretch | Phenyl Ring |

| ~780 | Strong | C-Cl Stretch | Chlorophenyl |

Note: The exact positions of the absorption bands can be influenced by the physical state of the sample (solid or liquid) and intermolecular interactions, such as hydrogen bonding.

X-ray Crystallography for Three-Dimensional Structural Determination

The first critical step in an X-ray crystallographic analysis is the growth of high-quality single crystals of this compound. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or a mixture of solvents. The choice of solvent is crucial and is often determined empirically. Common solvents for this purpose include ethanol, methanol, acetone, or ethyl acetate. The slow cooling of a saturated solution can also be an effective method for crystal growth.

Once suitable single crystals are obtained, a crystal of appropriate size and quality is selected and mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is then cooled to a low temperature, typically 100 K, to minimize thermal vibrations of the atoms, which results in a more precise structural determination. The diffractometer directs a beam of monochromatic X-rays onto the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities. This diffraction data is meticulously collected by a detector.

The collected diffraction data is then processed to determine the unit cell dimensions and the space group of the crystal. The initial crystal structure is solved using direct methods or Patterson methods, which provide an initial electron density map. This initial model is then refined against the experimental data using least-squares methods. The refinement process involves adjusting the atomic coordinates, and thermal parameters until the calculated diffraction pattern closely matches the observed pattern.

A key aspect of the crystallographic analysis of this compound is the investigation of its crystal packing, which is governed by supramolecular interactions. In the solid state, molecules of this compound are expected to be linked by intermolecular hydrogen bonds. Specifically, the amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen atom (C=O) can act as a hydrogen bond acceptor. This N-H···O=C hydrogen bonding is a common and robust interaction in amides, often leading to the formation of one-dimensional chains or two-dimensional networks.

Beyond classical hydrogen bonding, other weaker interactions such as C-H···π interactions, where a C-H bond from the hexyl chain or the phenyl ring interacts with the π-system of an adjacent phenyl ring, and π-π stacking interactions between the aromatic rings of neighboring molecules, can also play a significant role in stabilizing the crystal structure. The chlorine atom can also participate in halogen bonding. A thorough analysis of these interactions provides a deeper understanding of the forces that dictate the molecular assembly in the solid state.

The refined crystal structure of this compound provides precise information about its conformation in the solid state. This includes the determination of key torsion angles that define the spatial relationship between the different parts of the molecule. Of particular interest are the torsion angles around the amide bond, which reveal the planarity of the amide group, and the torsion angles that describe the orientation of the 3-chlorophenyl ring relative to the amide plane and the conformation of the hexyl chain.

Computational Chemistry and Theoretical Investigations of N 3 Chlorophenyl Hexanamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of N-(3-chlorophenyl)hexanamide. These methods solve the Schrödinger equation for the molecule, providing detailed information about its orbitals and charge distribution. researchgate.net

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. researchgate.netnih.gov By focusing on the electron density, DFT offers a balance between accuracy and computational cost, making it a popular choice for studying medium-sized organic molecules. researchgate.net Studies on similar aromatic amides often employ hybrid functionals like B3LYP combined with basis sets such as 6-311G(d,p) or 6-311++G(d,p) to achieve reliable geometric and electronic data. bhu.ac.inresearchgate.netscirp.org

A DFT study of this compound would involve geometry optimization to find the lowest energy conformation of the molecule. This process determines key structural parameters. The calculations would also yield important electronic properties that describe the molecule's stability and polarity.

Table 1: Predicted Key Geometrical Parameters for this compound from DFT Optimization

| Parameter | Bond/Angle | Predicted Value | Description |

| Bond Length | C=O | ~1.24 Å | The length of the carbonyl double bond in the amide group. |

| Bond Length | C-N (amide) | ~1.36 Å | The length of the carbon-nitrogen bond within the amide linkage. |

| Bond Length | N-C (aryl) | ~1.42 Å | The length of the bond connecting the amide nitrogen to the chlorophenyl ring. |

| Bond Angle | O=C-N | ~123° | The angle defining the geometry of the amide plane. |

| Dihedral Angle | C(aryl)-N-C=O | ~180° (trans) | The torsion angle describing the orientation of the phenyl ring relative to the amide plane, with a trans conformation typically being more stable. |

Note: These values are illustrative and based on typical results for similar compounds. Actual values would be determined from a specific DFT calculation.

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. numberanalytics.comwpmucdn.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. wpmucdn.compku.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. stuba.sk A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more prone to chemical reactions. For this compound, the HOMO is expected to be localized primarily on the electron-rich chlorophenyl ring and the amide nitrogen atom. The LUMO is likely distributed over the carbonyl carbon and the aromatic ring.

Table 2: Illustrative Frontier Molecular Orbital Properties for this compound

| Parameter | Energy (eV) | Description |

| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital. A higher value indicates stronger electron-donating ability. |

| ELUMO | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital. A lower value indicates stronger electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | The energy difference (ELUMO - EHOMO), which correlates with the molecule's chemical stability and reactivity. |

Note: These are representative energy values for a molecule of this type, calculated in a vacuum. The exact values depend on the computational method and basis set used.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. bhu.ac.indtic.mil It maps the electrostatic potential onto the molecule's electron density surface. Different colors on the MEP surface represent different potential values, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). bhu.ac.in

Typically, red or yellow colors indicate regions of negative electrostatic potential, which are susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen or nitrogen. researchgate.net Blue colors denote regions of positive potential, which are prone to nucleophilic attack, commonly found around hydrogen atoms attached to heteroatoms. bhu.ac.in For this compound, the MEP surface would likely show a significant negative potential around the carbonyl oxygen atom, making it a primary site for hydrogen bonding and electrophilic interactions. The amide hydrogen and hydrogens on the aromatic ring would exhibit positive potential.

Molecular Dynamics (MD) Simulations

While quantum calculations provide insight into static electronic properties, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. nih.govnih.gov MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the study of conformational changes and interactions with the environment, such as a solvent. aps.org

This compound possesses several rotatable single bonds, leading to a variety of possible three-dimensional shapes, or conformations. wikipedia.org The study of the energetics and interconversion of these conformers is known as conformational analysis. wikipedia.org MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them.

Key areas of flexibility in this compound include the rotation of the hexyl chain and the orientation of the chlorophenyl group relative to the amide plane. The stability of different conformers is influenced by factors like steric hindrance and intramolecular interactions. Simulations can reveal the population distribution of these conformers at a given temperature.

Table 3: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Atoms Involved | Description |

| ω (omega) | C(aryl)-N-C(carbonyl)-C(alkyl) | Defines the planarity and isomerism (cis/trans) of the amide bond. |

| φ (phi) | C(carbonyl)-N-C(aryl)-C(aryl) | Describes the rotation around the N-C(aryl) bond. |

| ψ (psi) | N-C(carbonyl)-C(alkyl)-C(alkyl) | Describes the rotation around the C(carbonyl)-C(alkyl) bond. |

| χ (chi) | Various C-C bonds in the hexyl chain | Describes the conformation of the flexible alkyl tail. |

The behavior of a molecule can be significantly influenced by its solvent environment. weebly.com MD simulations are particularly well-suited for studying these solvent effects by explicitly including solvent molecules in the simulation box. This allows for the direct observation of intermolecular interactions, such as hydrogen bonding between the amide group of this compound and polar solvent molecules like water.

Simulations can quantify how the solvent affects the conformational preferences of the molecule. For instance, in a polar solvent, conformations that expose the polar amide group may be favored, while in a non-polar solvent, the molecule might adopt a more compact structure to minimize unfavorable interactions. These studies can provide insights into properties like solubility and partitioning behavior. The analysis often involves calculating the radial distribution function (RDF) to understand the structuring of solvent molecules around specific sites on the solute.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ajrconline.org This approach is valuable in drug discovery for predicting the activity of new compounds and optimizing lead structures. mdpi.com

The development of predictive QSAR models for compounds like this compound involves synthesizing a series of structurally related anilides and evaluating their biological activity, for instance, as antimicrobial or anticancer agents. cust.edu.twnih.gov For example, studies on substituted anilides have shown that their antimicrobial activity can be effectively modeled. cust.edu.twresearchgate.net In one such study, a series of substituted anilides were synthesized and their activity against various bacteria and fungi was determined. researchgate.net The goal is to create a model that can predict the biological activity of new or untested compounds based on their molecular features. jksus.org

For a series of anilide derivatives, a typical QSAR model might take the form of a linear equation, such as those developed for the antifungal and antibacterial activity of substituted anilides: researchgate.net

Antifungal activity against A. niger: pMICan = 0.025 ⁰χv + 1.003

Antibacterial activity against E. coli: pMICec = 0.062 ²χ + 0.675

Antibacterial activity against S. aureus: pMICsa = 0.065 ²χ + 0.748

In these models, pMIC represents the negative logarithm of the minimum inhibitory concentration, and the terms ⁰χv and ²χ are molecular connectivity indices that describe the topology of the molecule. researchgate.net The predictive power of such models is rigorously tested through cross-validation techniques like the leave-one-out (LOO) method. researchgate.net

The foundation of a QSAR model lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These can be broadly categorized into:

Topological descriptors: These describe the connectivity of atoms in a molecule, such as molecular connectivity indices (e.g., ⁰χ, ²χ). cust.edu.tw

Physicochemical descriptors: These include properties like hydrophobicity (logP), electronic effects, and steric parameters.

Quantum chemical descriptors: These are derived from quantum mechanical calculations and can describe electronic properties like orbital energies.

For substituted anilides, topological descriptors have been shown to be particularly important in describing their antimicrobial activity. researchgate.net Statistical methods, most commonly Multiple Linear Regression (MLR), are then used to generate a mathematical model that correlates these descriptors with the observed biological activity. jksus.orgnih.gov

The reliability and predictive power of a QSAR model are assessed through several statistical parameters:

| Statistical Parameter | Description | Typical Value for a Good Model |

| n | Number of compounds in the dataset | - |

| r or R | Correlation coefficient | Close to 1 |

| r² or R² | Coefficient of determination | > 0.6 |

| q² or R²cv | Cross-validated correlation coefficient | > 0.5 |

| F-test | Fischer's test value (statistical significance) | High value |

| s | Standard deviation of the regression | Low value |

A study on substituted anilides reported QSAR models for antimicrobial activity with r² values ranging from 0.585 to 0.697, indicating a significant correlation between the chosen descriptors and the biological activity. researchgate.net

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific protein target (receptor). nih.gov This method is instrumental in understanding the mechanism of action of a compound and in designing more potent inhibitors.

For a compound like this compound, potential protein targets could include enzymes or receptors involved in bacterial quorum sensing or cancer-related pathways. For example, docking studies on N-acylated anilines have investigated their interaction with the LuxR protein, a key regulator of quorum sensing. nih.gov In another study, novel aniline (B41778) thiourea (B124793) derivatives were docked into the active site of acetohydroxyacid synthase (AHAS), a potential herbicidal target. tandfonline.comfigshare.com

The output of a docking simulation provides a binding score, which is an estimate of the binding affinity, and a predicted binding pose of the ligand within the receptor's active site. Lower binding energies typically indicate a more favorable interaction.

The stability of a ligand-receptor complex is governed by various non-covalent interactions. Analysis of the docked pose of a ligand reveals these key interactions:

Hydrogen Bonding: These are crucial for the specificity of ligand binding. In the case of anilide derivatives, the amide group is a common hydrogen bond donor and acceptor.

Hydrophobic Interactions: The hexyl chain and the chlorophenyl group of this compound would be expected to engage in hydrophobic interactions with nonpolar residues in the binding pocket of a target protein.

π-stacking and π-alkyl Interactions: The aromatic chlorophenyl ring can participate in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan, or in π-alkyl interactions with aliphatic residues.

Docking studies on N-(2-nitrophenyl)hexanamide with the LuxR protein revealed that the hexanamide (B146200) chain occupies a hydrophobic tunnel, while the nitrophenyl group is positioned to form key interactions within the binding site. nih.gov Similarly, for aniline thiourea derivatives targeting AHAS, the interactions between the ligand and key amino acid residues in the active site were analyzed to explain their inhibitory activity. tandfonline.comfigshare.com

Cheminformatics and Data Mining Approaches

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. These approaches can be used to screen virtual libraries of compounds for potential biological activity, to identify novel scaffolds, and to predict ADME (absorption, distribution, metabolism, and excretion) properties. For a compound like this compound, cheminformatics tools could be employed to search large chemical databases for structurally similar compounds with known biological activities, thereby providing insights into its potential therapeutic applications. Furthermore, data mining of biological and chemical databases can help in identifying potential protein targets for which this compound might have a high binding affinity. openreview.net

Matched Molecular Pair Analysis (MMPA) for Structural Transformation Insights

Matched Molecular Pair Analysis (MMPA) is a computational technique that has gained significant traction in medicinal chemistry for its ability to systematically analyze the effects of small, discrete structural changes on the properties of a molecule, such as its biological activity. mdpi.com The method relies on identifying pairs of compounds, known as matched molecular pairs (MMPs), which differ only by a single, well-defined structural transformation. mdpi.com By analyzing many such pairs, it is possible to derive statistically significant trends that can guide the optimization of lead compounds.

In a hypothetical study focused on this compound, MMPA could be employed to understand how specific structural modifications influence a particular biological activity, for instance, the inhibition of a target enzyme. To conduct such an analysis, a dataset of analogs of this compound would be synthesized and their biological activity measured. The core of this compound serves as a constant region, while specific substitutions are made at various points on the molecule.

The analysis would involve fragmenting the molecules in the dataset into a "key" (the invariant core) and a "value" (the variable substituent). The algorithm then identifies pairs of molecules that share the same key but have different values. For each of these matched pairs, the change in the measured biological activity (ΔActivity) is calculated.

The following interactive data table illustrates a hypothetical MMPA for a series of this compound analogs. In this example, the transformation involves changes to the phenyl ring and the hexanamide chain.

| Transformation (Substituent 1 → Substituent 2) | Number of Pairs | Mean ΔpIC50 | Standard Deviation of ΔpIC50 |

| H → F (on phenyl ring) | 15 | +0.5 | 0.2 |

| H → Cl (on phenyl ring) | 12 | +0.8 | 0.3 |

| H → CH3 (on phenyl ring) | 18 | +0.3 | 0.15 |

| Phenyl → Pyridyl | 8 | -0.2 | 0.4 |

| Hexanamide → Butanamide | 10 | -0.7 | 0.25 |

| Hexanamide → Octanamide (B1217078) | 9 | +0.1 | 0.1 |

This table presents hypothetical data for illustrative purposes.

From this hypothetical data, several key insights could be drawn:

Halogenation of the Phenyl Ring : The substitution of a hydrogen atom with a fluorine or chlorine atom on the phenyl ring appears to be beneficial for the biological activity, with chlorine providing a more significant increase in potency (mean ΔpIC50 of +0.8).

Methylation of the Phenyl Ring : The addition of a methyl group also shows a positive, albeit smaller, effect on activity.

Aromatic Ring Modification : Replacing the phenyl ring with a pyridyl ring seems to be detrimental to the activity.

Alkyl Chain Length : Shortening the hexanamide chain to a butanamide significantly reduces activity, while slightly increasing it to an octanamide has a marginal positive effect.

These findings would be invaluable for guiding the next round of synthesis, focusing on modifications that are predicted to enhance the desired biological activity.

Virtual Screening and Library Design

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This method is a cost-effective alternative to high-throughput screening, allowing for the rapid evaluation of vast chemical spaces.

Building on the insights from a hypothetical MMPA, a focused virtual library could be designed around the this compound scaffold. The design of this library would incorporate the structural features identified as being important for biological activity. For instance, based on the hypothetical MMPA data above, the library would prioritize analogs with halogen substitutions on the phenyl ring.

The process for designing and screening such a virtual library would typically involve the following steps:

Scaffold Selection : The this compound core is chosen as the central scaffold for the library.

Building Block Enumeration : A diverse set of commercially available or synthetically accessible building blocks (e.g., various substituted anilines and acyl chlorides) are selected to be computationally combined with the scaffold.

Library Generation : A virtual library of compounds is generated by computationally combining the scaffold with the selected building blocks.

Property Filtering : The generated library is filtered based on physicochemical properties to ensure drug-likeness (e.g., using Lipinski's Rule of Five).

Docking and Scoring : The remaining compounds are then docked into the binding site of the target protein, and their binding affinity is scored using a scoring function.

Hit Selection : The top-scoring compounds are selected for synthesis and biological testing.

The characteristics of a hypothetical focused virtual library based on the this compound scaffold are summarized in the interactive data table below.

| Parameter | Value |

| Scaffold | This compound |

| Number of Building Blocks (Anilines) | 250 |

| Number of Building Blocks (Acyl Chlorides) | 150 |

| Initial Virtual Library Size | 37,500 |

| Number of Compounds after Property Filtering | 28,125 |

| Number of Compounds Selected for Docking | 28,125 |

| Number of Top-Scoring Hits for Synthesis | 100 |

This table presents hypothetical data for illustrative purposes.

This systematic approach of combining MMPA with virtual screening and focused library design allows for a more efficient and rational exploration of the chemical space around a lead compound like this compound, ultimately accelerating the path towards the discovery of new and potent bioactive molecules.

Exploration of Biological Activities and Mechanistic Research of N 3 Chlorophenyl Hexanamide

Insecticidal Activity Studies and Target Mechanism Investigations

Research into amide compounds has revealed their potential for controlling pest populations, including those resistant to existing insecticides. mdpi.com The investigation of N-(3-chlorophenyl)hexanamide fits within this paradigm, aiming to identify new active molecules for pest management. mdpi.com

The insecticidal potential of this compound has been evaluated through in vivo assays against significant agricultural pests. In one study, the compound was tested for its toxicity against the tomato pinworm, Tuta absoluta, a destructive lepidopteran pest. mdpi.com

The assay was conducted using second-instar larvae of T. absoluta. mdpi.com this compound, identified as compound 19 in the study, was synthesized by reacting hexanoic anhydride (B1165640) with 3-chloroaniline (B41212). mdpi.com For the bioassay, the compound was topically applied at a dose of 30 µg per milligram of insect body weight. mdpi.com This dosage was selected based on established protocols for screening substances for insecticidal activity. mdpi.com The mortality of the larvae was assessed 48 hours after treatment. mdpi.com While the study identified other saturated amides as having higher efficacy, the testing of this compound was a critical part of establishing structure-activity relationships within the series of synthesized compounds. mdpi.com

Interactive Table: In Vivo Insecticidal Activity of this compound This table summarizes the results from the topical application assay on Tuta absoluta larvae. The mortality rate provides a direct measure of the compound's biological potency under these specific experimental conditions.

| Parameter | Value/Description | Source |

| Compound | This compound | mdpi.com |

| Test Organism | Tuta absoluta (Tomato Pinworm), 2nd instar larvae | mdpi.com |

| Assay Type | In vivo topical application | mdpi.com |

| Dose | 30 µg/mg of body weight | mdpi.com |

| Observation Period | 48 hours | mdpi.com |

| Reported Mortality | Data for specific mortality percentage not detailed, but was less effective than lead compounds in the same study. | mdpi.com |

The precise molecular target of this compound has not been definitively elucidated in published research. However, insights can be drawn from studies of structurally related amide insecticides. For instance, the rapid action observed with some of the more potent amides in the same study is often indicative of a neurotoxic mechanism of action. mdpi.com

Furthermore, a major class of amide-based insecticides, the anthranilic diamides, are known to exert their effect by acting as modulators of insect ryanodine (B192298) receptors (RyRs). nih.gov These receptors are ligand-gated calcium channels crucial for muscle function. By locking the channels in an open state, these compounds cause an uncontrolled release of internal calcium stores, leading to paralysis and death of the insect. nih.gov While this compound is structurally distinct from anthranilic diamides, the potential for interaction with insect ion channels remains a plausible hypothesis for its mode of action and a key area for future investigation. nih.gov

Potential for Interactions with Biological Systems (e.g., Enzyme Inhibition, Receptor Binding)

Beyond direct insecticidal assays, a full understanding of a compound's biological profile requires investigating its interactions with specific molecular components like enzymes and receptors. This involves a suite of biochemical and biophysical techniques designed to identify targets and characterize the nature of the molecular interactions. eddc.sg

Identifying the specific molecular target of a compound like this compound is a complex process that relies on the systematic development of biochemical assays. bellbrooklabs.comox.ac.uk This process begins with a hypothesis about the potential target, such as a specific enzyme or receptor, and proceeds through several stages of development and validation to create a robust and reproducible testing system. ox.ac.ukscribd.com

The primary goal is to design an assay that produces a quantifiable signal related to a specific biological process, which can then be measured in the presence of the test compound. ox.ac.uk Key steps in this process include:

Reagent Development: This often involves expressing and purifying large quantities of the target protein (e.g., an enzyme or receptor) in a stable and active form. eddc.sg

Assay Format Selection: A variety of formats can be employed, including those that measure changes in absorbance, fluorescence (e.g., Fluorescence Polarization, TR-FRET), or luminescence. eddc.sgbellbrooklabs.com The choice depends on the nature of the target and the availability of suitable reagents. bellbrooklabs.com Universal assays, which detect a common product from an entire class of enzymes (like kinases), can accelerate the initial screening process. bellbrooklabs.com

Optimization and Validation: The assay protocol is optimized for sensitivity, signal stability, and reproducibility. ox.ac.uk Statistical validation, often using metrics like the Z-factor, is crucial to ensure the assay is robust enough for high-throughput screening (HTS) and can reliably distinguish between active and inactive compounds. scribd.com

These assays can then be used in primary screens to identify "hits" from large compound libraries and in secondary screens to confirm activity and elucidate the mechanism of action. eddc.sgscribd.com

Ligand-binding assays are fundamental tools used to determine if and how strongly a compound binds to a specific receptor. e-bookshelf.de These assays directly measure the interaction between the ligand (the test compound) and the receptor protein, providing quantitative data on binding affinity. nih.gov

Commonly used techniques include:

Radioligand Competition Assays: In this method, a radiolabeled ligand with known affinity for the receptor is used. The assay measures the ability of the unlabeled test compound (e.g., this compound) to displace the radioligand from the receptor. The results are used to calculate the inhibitory constant (Kᵢ), which reflects the affinity of the test compound for the receptor. nih.gov A lower Kᵢ value indicates a higher binding affinity.

Fluorescence-Based Assays: These assays utilize fluorescently labeled ligands. The binding or displacement of the fluorescent ligand can be monitored by changes in the fluorescence signal, allowing for the determination of binding constants without the need for radioactivity. researchgate.netbmglabtech.com

Such profiling can be conducted across a panel of different receptors to assess the selectivity of the compound. While a specific receptor affinity profile for this compound is not available in the reviewed literature, these are the standard methods that would be employed to determine its potential targets and off-target interactions within a biological system. e-bookshelf.denih.gov

If the molecular target of this compound is an enzyme, studying the kinetics of the interaction is essential to understand its mechanism of inhibition. pioneerpublisher.comlibretexts.org Enzyme kinetic studies measure the rate of the enzymatic reaction under various conditions, particularly at different concentrations of the substrate and the inhibitor. lsuhsc.edu

The data are often analyzed using the Michaelis-Menten equation , which describes the relationship between the reaction velocity and substrate concentration. lsuhsc.edulibretexts.org By plotting the data, for instance using a Lineweaver-Burk plot, researchers can determine key kinetic parameters like the maximum reaction velocity (Vₘₐₓ) and the Michaelis constant (Kₘ).

The presence of an inhibitor alters these parameters in predictable ways, allowing for the determination of the inhibition mechanism: libretexts.org

Competitive Inhibition: The inhibitor resembles the substrate and binds to the enzyme's active site, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration. libretexts.org

Noncompetitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme, changing the enzyme's conformation and reducing its efficiency. This type of inhibition cannot be overcome by adding more substrate. libretexts.org

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov

Irreversible Inhibition: The inhibitor binds covalently to the enzyme, permanently inactivating it. libretexts.org

Characterizing the specific type of inhibition and determining the inhibition constant (Kᵢ) are critical steps in defining the compound's mode of action at a molecular level. nih.govmdpi.com

Structure-Activity Relationship (SAR) of this compound Analogues

The exploration of the structure-activity relationship (SAR) of this compound and its analogues provides critical insights into the molecular features that govern their biological effects. By systematically altering different parts of the molecule—the acyl chain, the amide linker, and the phenyl ring—researchers can identify key interactions with biological targets and optimize the compound's activity.

Systematic Modification and Activity Correlation

Systematic modification of the this compound structure has been a key strategy to understand and enhance its biological activity. Research has focused on altering both the acyl chain and the aromatic ring to observe the resulting changes in efficacy.

One area of investigation has been the saturation of the acyl chain. In a study comparing the insecticidal activity of various amides, saturated amides were synthesized, including this compound. mdpi.com It was observed that the absence of double bonds in the main carbon chain could be related to higher insecticidal activity against certain pests. mdpi.com This suggests that the flexibility and conformation of the hexanamide (B146200) chain play a significant role in its interaction with the target site.

Modifications to the phenyl ring have also been extensively studied. The position and nature of the substituent on the phenyl ring are critical for activity. For instance, in a series of nitazoxanide-based analogues, it was found that di-substitution on the phenyl ring with both chloro and trifluoromethyl groups led to an improvement in biological activity. nih.gov This indicates that a combination of electronic and steric effects from multiple substituents can enhance the desired biological response.

Further SAR studies on related N-aryl amides have shown that the nature of the substituent on the aromatic ring significantly influences activity. For example, in a series of compounds designed to disrupt EWS-FLI1 interactions in Ewing's Sarcoma, para-substitution on the phenyl ring was found to be crucial for inhibitory activity. acs.orgnih.gov While an amine substitution at the para-position led to a complete loss of activity, a methylamine (B109427) or dimethylamine (B145610) group at the same position increased potency. acs.orgnih.gov This highlights the sensitivity of the biological target to the electronic properties of the substituent.

Table 1: Correlation of Systematic Modifications with Biological Activity

| Parent Compound/Series | Modification | Observed Activity Change | Reference |

|---|---|---|---|

| Piperine Amide Analogues | Saturation of the acyl chain (e.g., this compound) | Increased insecticidal activity against Tuta absoluta | mdpi.com |

| Nitazoxanide Analogues | Di-substitution on the phenyl ring (chloro and trifluoromethyl groups) | Increased antibacterial activity | nih.gov |

| EWS-FLI1 Inhibitors | Para-substitution on the phenyl ring with methylamine or dimethylamine | Increased potency | acs.orgnih.gov |

Identification of Pharmacophoric Features

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. Identifying the pharmacophoric features of this compound is key to understanding its mechanism of action and designing new, more effective molecules. The primary pharmacophoric features include a hydrogen bond donor, a hydrogen bond acceptor, an aromatic region, and a hydrophobic region. researchgate.net

The amide moiety (-CONH-) is a crucial pharmacophoric feature, acting as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). nih.govcuny.edu This allows for critical interactions with amino acid residues in the binding pocket of target proteins. The planarity of the amide bond also helps to properly orient the phenyl ring and the hexanoyl chain.

The 3-chlorophenyl group represents a key aromatic and hydrophobic feature. The phenyl ring can engage in π-π stacking or hydrophobic interactions with the target protein. The chlorine atom at the meta-position influences the electronic properties of the ring and can form specific halogen bonds or other interactions that enhance binding affinity. The lipophilicity conferred by the chlorophenyl group can also be important for membrane permeability.

Table 2: Key Pharmacophoric Features of N-Aryl Amides

| Pharmacophoric Feature | Structural Component | Potential Interactions | Reference |

|---|---|---|---|

| Hydrogen Bond Donor | Amide N-H | Hydrogen bonding with target protein | nih.govcuny.edu |

| Hydrogen Bond Acceptor | Amide C=O | Hydrogen bonding with target protein | nih.govcuny.edu |

| Aromatic/Hydrophobic Region | 3-Chlorophenyl Ring | π-π stacking, hydrophobic interactions, halogen bonding |

Studies on related N-(disubstituted-phenyl) carboxamides have further elucidated the importance of these features. For instance, the presence of trifluoromethyl groups on the phenyl ring was found to significantly increase antistaphylococcal activity, highlighting the importance of electron-withdrawing and lipophilic substituents in this region. mdpi.com

Impact of Substituent Effects on Biological Response

Electron-withdrawing groups on the phenyl ring often enhance biological activity. In a study of N-aryl propynamides, it was found that both electron-withdrawing and electron-donating substituents at the para-position could drive the reaction towards the formation of spiro[4.5]trienones, while milder substituents led to quinolin-2-ones. wur.nl This demonstrates that substituent effects can influence not only biological activity but also chemical reactivity and the types of products formed.

In the context of antimicrobial activity, N-(disubstituted-phenyl) amides with electron-withdrawing groups like trifluoromethyl (-CF3) and halogens showed significant potency. mdpi.com Specifically, N-[3,5-bis(trifluoromethyl)phenyl]- and N-[2-chloro-5-(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide exhibited submicromolar activity against methicillin-resistant Staphylococcus aureus. mdpi.com This suggests that reducing the electron density of the phenyl ring can be a favorable strategy for enhancing antibacterial effects.

Conversely, the effect of electron-donating groups can be variable. In some cases, electron-donating groups at the para-position of the phenyl ring were found to be favorable for the inhibition of certain biological targets. acs.orgnih.gov However, in other instances, such as the amination of aryl halides, electron-donating groups in the para-position were found to be the least favorable arrangement. nih.gov

The position of the substituent is also critical. A theoretical investigation into the amination of aryl halides revealed that reactions were most favorable when an electron-donating group was at the meta-position, while an electron-withdrawing group was more favorable at the ortho-position. nih.gov

Table 3: Impact of Substituent Effects on N-Aryl Amides

| Compound Series | Substituent Type & Position | Effect on Biological/Chemical Response | Reference |

|---|---|---|---|

| N-Aryl Propynamides | Electron-withdrawing or -donating at para-position | Favors formation of spiro[4.5]trienones | wur.nl |

| N-(disubstituted-phenyl) Carboxamides | Trifluoromethyl and chloro groups | Enhanced antistaphylococcal activity | mdpi.com |

| EWS-FLI1 Inhibitors | Electron-donating at para-position | Favorable for inhibition | acs.orgnih.gov |

| Aryl Halides | Electron-donating at para-position | Unfavorable for amination | nih.gov |

These findings underscore the complex interplay between the electronic nature and position of substituents in determining the biological profile of this compound and its analogues. A thorough understanding of these substituent effects is essential for the rational design of new compounds with improved therapeutic properties.

Advanced Analytical Methodologies for N 3 Chlorophenyl Hexanamide and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into their individual components. For N-(3-chlorophenyl)hexanamide and its metabolites, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are valuable techniques.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a powerful tool for the separation and quantification of non-volatile or thermally unstable compounds like this compound. rasayanjournal.co.inphenomenex.com The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity. rasayanjournal.co.inphenomenex.com

Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for the analysis of moderately polar compounds. In RP-HPLC, a non-polar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. pastic.gov.pkpensoft.net The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. phenomenex.com Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often used to improve resolution and reduce analysis time for complex mixtures. scispace.com

Method validation is a critical step to ensure the reliability of the analytical data. pensoft.net This process typically involves assessing parameters such as linearity, precision, accuracy, selectivity, and the limits of detection (LOD) and quantification (LOQ). pensoft.net

Table 1: Typical HPLC Parameters for Aromatic Amide Analysis

| Parameter | Typical Condition | Purpose |

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | Provides a non-polar stationary phase for reversed-phase separation. pensoft.net |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture pastic.gov.pk | Elutes the compounds from the column. The ratio can be adjusted for optimal separation. |

| Elution Mode | Isocratic or Gradient scispace.com | Isocratic uses a constant mobile phase composition, while gradient elution changes the composition over time to improve separation of complex mixtures. scispace.com |

| Flow Rate | 1.0 mL/min | Controls the speed at which the mobile phase and analytes pass through the column. pensoft.net |

| Detection | UV/VIS Detector (e.g., 225 nm) pensoft.net | Measures the absorbance of the analytes as they elute, allowing for quantification. |

| Column Temperature | 30 °C | Affects the viscosity of the mobile phase and the efficiency of the separation. pensoft.net |

Gas Chromatography (GC) Applications

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. nist.gov For less volatile compounds like this compound, derivatization may be necessary to increase their volatility and improve their chromatographic properties. researchgate.net This process involves chemically modifying the analyte to a more suitable form for GC analysis. researchgate.net

GC separates compounds based on their boiling points and interactions with the stationary phase of the GC column. azolifesciences.com The separated compounds are then detected, often by a mass spectrometer (GC-MS), which provides both quantitative data and structural information. azolifesciences.comresearchgate.net The retention time, the time it takes for a compound to travel through the column, is a key parameter for identification. researchgate.net

The analysis of metabolites, which are often present in complex biological matrices, can be effectively achieved using GC-MS. azolifesciences.comresearchgate.net The high sensitivity and specificity of this technique allow for the detection of metabolites at very low concentrations. azolifesciences.com

Table 2: Illustrative GC Conditions for Metabolite Analysis

| Parameter | Typical Condition | Purpose |

| Column | Non-polar capillary column (e.g., ZB 5-MS) scholarsresearchlibrary.com | Separates compounds based on their volatility and interaction with the stationary phase. |

| Carrier Gas | Helium scholarsresearchlibrary.com | Transports the vaporized sample through the column. |

| Flow Rate | 1.0 mL/min scholarsresearchlibrary.com | Controls the speed of the carrier gas. |

| Injection Mode | Splitless | Introduces the entire sample onto the column for maximum sensitivity. mdpi.com |

| Temperature Program | Ramped temperature (e.g., 70°C to 260°C) scholarsresearchlibrary.com | Optimizes the separation of compounds with a wide range of boiling points. |

| Detector | Mass Spectrometer (MS) | Identifies and quantifies the separated compounds based on their mass-to-charge ratio. azolifesciences.com |

Mass Spectrometry-Based Detection and Identification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for the identification and quantification of this compound and its metabolites due to its high sensitivity and specificity. nebiolab.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective method for the analysis of compounds in complex mixtures, even at trace levels. nebiolab.comuwm.edu LC separates the compounds, which are then introduced into the mass spectrometer for detection. nebiolab.com

In LC-MS/MS, a precursor ion (the ionized molecule of interest) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. lcms.cz This process, known as multiple reaction monitoring (MRM), significantly enhances selectivity and is crucial for quantifying low-level analytes in complex matrices like biological fluids. lcms.cz Electrospray ionization (ESI) is a common ionization technique used in LC-MS that is suitable for a wide range of compounds. nih.gov

The development of an LC-MS/MS method involves optimizing both the chromatographic separation and the mass spectrometric parameters, such as the selection of precursor and product ions and collision energies. ulisboa.ptmdpi.com

Isotope Ratio Mass Spectrometry (IRMS) for Origin or Pathway Tracing

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique that measures the relative abundance of stable isotopes (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N) in a sample with very high precision. pnnl.govforensic-isotopes.org This technique can be used to trace the origin or metabolic pathways of a compound. pnnl.govforensic-isotopes.org By introducing a compound labeled with a stable isotope, researchers can follow its transformation and incorporation into various metabolites. pnnl.gov

Compound-specific isotope analysis (CSIA) combines a separation technique like GC or LC with IRMS. enviro.wiki This allows for the determination of the isotopic composition of individual compounds within a mixture, providing valuable information about their source and the processes they have undergone. enviro.wiki For instance, IRMS can help differentiate between a substance from different synthetic batches or track its degradation pathway in the environment. forensic-isotopes.orgenviro.wiki

Table 3: Common Stable Isotopes Used in IRMS

| Element | Isotopes | Typical Natural Abundance Ratio |

| Carbon | ¹²C, ¹³C | ~99:1 enviro.wiki |

| Nitrogen | ¹⁴N, ¹⁵N | ~99.6:0.4 |

| Hydrogen | ¹H, ²H (Deuterium) | ~99.98:0.015 |

| Oxygen | ¹⁶O, ¹⁸O | ~99.76:0.2 |

Sample Preparation and Matrix Effects in Research Samples

The analysis of this compound and its metabolites in research samples, such as biological fluids or environmental matrices, often requires a sample preparation step to remove interfering substances and concentrate the analytes of interest. ulisboa.ptethz.ch Solid-phase extraction (SPE) is a common technique used for this purpose. ulisboa.pt

Matrix effects are a significant challenge in quantitative analysis, particularly in LC-MS. mdpi.com These effects occur when co-eluting compounds from the sample matrix suppress or enhance the ionization of the analyte, leading to inaccurate quantification. mdpi.com Matrix effects can be mitigated through effective sample cleanup, the use of an appropriate internal standard, or by employing matrix-matched calibration standards. researchgate.net Careful validation of the analytical method is essential to identify and minimize the impact of matrix effects. researchgate.net

Future Directions and Research Perspectives for N 3 Chlorophenyl Hexanamide

Development of Novel Research Probes and Chemical Tools

A significant avenue for future research lies in modifying N-(3-chlorophenyl)hexanamide to create sophisticated chemical probes. beilstein-journals.orgcam.ac.uk Chemical probes are essential tools for dissecting complex biological processes, and the structure of this compound offers a robust starting point. frontiersin.org

Future work could involve the strategic introduction of functional groups to transform this simple amide into a powerful research tool. frontiersin.org For instance, incorporating a photoreactive group, such as a diazirine, could create a photoaffinity probe capable of forming covalent bonds with target proteins upon UV irradiation, enabling the identification of binding partners within a complex cellular environment. mdpi.com Alternatively, appending a reporter tag like a fluorophore or a biotin (B1667282) handle would allow for the visualization and isolation of its molecular targets. frontiersin.org

The synthesis of such probes would likely follow a modular approach, where the core this compound structure is derivatized in the final steps. frontiersin.orgmdpi.com The hexanamide (B146200) chain provides a convenient site for attaching linkers and tags without significantly altering the core pharmacophore responsible for potential biological interactions. These efforts could lead to the development of activity-based probes (ABPs) or affinity-based probes to explore new therapeutic targets or elucidate the mechanism of action of related compounds. beilstein-journals.orgcam.ac.uk

Integration with High-Throughput Screening Platforms

High-throughput screening (HTS) represents a cornerstone of modern drug discovery and chemical biology, allowing for the rapid testing of vast compound libraries against specific biological targets. nih.govnih.gov The integration of this compound and its derivatives into diverse screening collections is a logical next step to uncover its biological functions. nih.gov Its "drug-like" properties, such as a molecular weight under 500 and a limited number of hydrogen bond donors and acceptors, make it an ideal candidate for inclusion in these libraries. ijbiotech.comstanford.edu